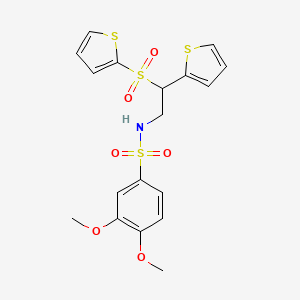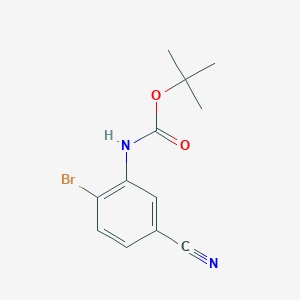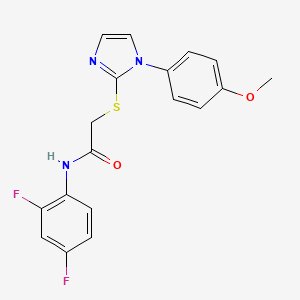
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.
Mecanismo De Acción
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 acts as a competitive inhibitor of 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide chloride channels by binding to the cytoplasmic side of the channel pore. This binding prevents chloride ions from passing through the channel, which leads to a decrease in the flow of water across cell membranes. This decrease in water flow can help to reduce the accumulation of mucus in the lungs and other organs.
Biochemical and Physiological Effects
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit this compound chloride channels, this compound has also been shown to inhibit other ion channels, such as the voltage-gated potassium channel. 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, its effectiveness may vary depending on the specific mutations present in the 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide gene.
Direcciones Futuras
There are several future directions for research on 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172. One area of interest is the development of more specific inhibitors of 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide chloride channels that do not have off-target effects on other ion channels. Another area of interest is the use of 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 in combination with other therapies for the treatment of cystic fibrosis. Finally, there is interest in the development of 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 analogs that may have improved efficacy and specificity.
Métodos De Síntesis
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 can be synthesized using a multi-step process that involves the reaction of 6-chloronicotinic acid with 3-hydroxypropylamine, followed by the reaction of the resulting intermediate with methyl isocyanate and trifluoromethanesulfonic anhydride. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound has been shown to inhibit 6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide chloride channels, which are responsible for regulating the flow of chloride ions and water across cell membranes. Inhibition of these channels can lead to the accumulation of thick, sticky mucus in the lungs and other organs, which can cause serious health problems.
Propiedades
IUPAC Name |
6-chloro-N-(3-hydroxypropyl)-N-methyl-4-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O3S/c1-16(3-2-4-17)20(18,19)8-6-15-9(11)5-7(8)10(12,13)14/h5-6,17H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZKJQCOXKZCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)S(=O)(=O)C1=CN=C(C=C1C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)
![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980074.png)

![N-(4-chlorophenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2980076.png)


![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)
![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)

![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)
![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)